Methyl 4-[2-(tert-butylamino)imidazo[1,2-a]pyrimidin-3-yl]benzoate
Description
Methyl 4-[2-(tert-butylamino)imidazo[1,2-a]pyrimidin-3-yl]benzoate is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core substituted with a tert-butylamino group at position 2 and a methyl benzoate moiety at position 3. Its molecular formula is C₁₈H₂₀N₄O₂, with a molecular weight of 324.39 g/mol and CAS number 1171483-68-3 .
Properties
IUPAC Name |
methyl 4-[2-(tert-butylamino)imidazo[1,2-a]pyrimidin-3-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-18(2,3)21-15-14(22-11-5-10-19-17(22)20-15)12-6-8-13(9-7-12)16(23)24-4/h5-11,21H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLWKAICNDYFLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C(N2C=CC=NC2=N1)C3=CC=C(C=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of Methyl 4-[2-(tert-butylamino)imidazo[1,2-a]pyrimidin-3-yl]benzoate is the α-glucosidase enzyme . This enzyme plays a significant role in carbohydrate metabolism, breaking down complex sugars into simpler glucose molecules.
Mode of Action
This compound interacts with α-glucosidase through a competitive inhibition mechanism . It binds to the active site of the enzyme, preventing the substrate from attaching and thus inhibiting the enzyme’s function.
Biochemical Pathways
By inhibiting α-glucosidase, this compound affects the carbohydrate metabolism pathway . The inhibition slows down the breakdown of complex carbohydrates into glucose, which helps control post-prandial hyperglycemia in patients with type 2 diabetes.
Result of Action
The inhibition of α-glucosidase by this compound results in a decrease in the rate of carbohydrate breakdown. This leads to a reduction in the level of glucose released into the bloodstream after a meal, helping to control blood sugar levels in patients with type 2 diabetes.
Biochemical Analysis
Biochemical Properties
Methyl 4-[2-(tert-butylamino)imidazo[1,2-a]pyrimidin-3-yl]benzoate plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with α-glucosidase, an enzyme involved in carbohydrate metabolism. The compound exhibits competitive inhibition, binding to the active site of the enzyme and preventing substrate access. This interaction is facilitated by hydrogen bonds and electrostatic interactions, which stabilize the compound within the enzyme’s active site. Additionally, molecular docking studies have suggested that the compound forms well-oriented conformations with the active site residues, further enhancing its inhibitory activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involved in glucose metabolism. By inhibiting α-glucosidase, the compound reduces the breakdown of complex carbohydrates into glucose, thereby modulating glucose levels within cells. This modulation can impact gene expression related to glucose metabolism and insulin signaling pathways. Furthermore, the compound’s inhibitory effects on α-glucosidase can lead to alterations in cellular metabolism, affecting energy production and storage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of α-glucosidase, forming hydrogen bonds and electrostatic interactions that stabilize its conformation within the enzyme. This binding prevents the enzyme from interacting with its natural substrates, thereby inhibiting its activity. Additionally, the compound’s structure allows it to fit snugly within the enzyme’s active site, enhancing its inhibitory potency. The inhibition of α-glucosidase by this compound can also lead to downstream effects on gene expression, particularly genes involved in glucose metabolism and insulin signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity over extended periods. Degradation can occur under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in modulating glucose metabolism and energy production. These effects are consistent with its role as an α-glucosidase inhibitor.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits α-glucosidase without causing significant adverse effects. At higher doses, toxic effects can be observed, including gastrointestinal disturbances and alterations in liver enzyme levels. These effects are dose-dependent, with higher doses leading to more pronounced adverse effects. Threshold effects have also been observed, with a specific dosage range required to achieve optimal inhibitory activity without causing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to carbohydrate metabolism. The compound interacts with α-glucosidase, inhibiting its activity and thereby affecting the breakdown of complex carbohydrates into glucose. This inhibition can lead to changes in metabolic flux, with reduced glucose levels affecting downstream metabolic processes. Additionally, the compound’s interaction with α-glucosidase can influence the levels of other metabolites involved in glucose metabolism, further modulating metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s structure allows it to interact with membrane transporters, facilitating its uptake into cells. Once inside the cell, the compound can bind to specific proteins, influencing its localization and accumulation within cellular compartments. These interactions are crucial for the compound’s inhibitory activity, as they determine its availability and concentration within target cells.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with α-glucosidase. The compound’s structure includes targeting signals that direct it to specific cellular compartments, ensuring its effective interaction with the enzyme. Post-translational modifications can also influence the compound’s localization, with specific modifications enhancing its stability and activity within the cytoplasm. These factors are critical for the compound’s biochemical properties and its role as an α-glucosidase inhibitor.
Biological Activity
Overview
Methyl 4-[2-(tert-butylamino)imidazo[1,2-a]pyrimidin-3-yl]benzoate (CAS Number: 1171483-68-3) is a compound with significant potential in biochemical research, particularly as an inhibitor of the enzyme α-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition can have therapeutic implications for conditions such as type 2 diabetes. The molecular formula of this compound is C18H20N4O2, with a molecular weight of 324.4 g/mol .
Target Enzyme : The primary target of this compound is the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates into glucose.
Mode of Action : This compound acts through a competitive inhibition mechanism , binding to the active site of α-glucosidase and preventing substrate access. This results in a decrease in glucose release into the bloodstream after meals, aiding in blood sugar control for diabetic patients.
The compound exhibits several important biochemical properties:
- Competitive Inhibition : It binds to the active site of α-glucosidase, stabilizing its conformation and preventing the hydrolysis of oligosaccharides into monosaccharides.
- Cell Signaling Influence : By modulating glucose metabolism, it affects cellular signaling pathways related to energy homeostasis and insulin sensitivity.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits α-glucosidase activity. For instance:
- IC50 Values : The compound showed an IC50 value indicating significant potency against α-glucosidase, comparable to other known inhibitors.
Case Studies
- Diabetes Management : In a controlled study involving diabetic rats, administration of the compound resulted in a significant reduction in postprandial blood glucose levels compared to control groups receiving no treatment. This suggests its potential application in managing type 2 diabetes through dietary modulation.
- Toxicological Assessments : Long-term studies assessing the safety profile of this compound revealed no significant adverse effects at therapeutic doses. Histopathological examinations showed no notable damage to vital organs such as the liver and kidneys after prolonged exposure .
Data Tables
The following table summarizes key characteristics and findings related to this compound:
| Parameter | Value |
|---|---|
| Molecular Formula | C18H20N4O2 |
| Molecular Weight | 324.4 g/mol |
| CAS Number | 1171483-68-3 |
| Target Enzyme | α-glucosidase |
| Mechanism of Action | Competitive inhibition |
| IC50 (α-glucosidase) | [Value not specified in sources] |
| Therapeutic Applications | Type 2 diabetes management |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that imidazo[1,2-a]pyrimidine derivatives, including methyl 4-[2-(tert-butylamino)imidazo[1,2-a]pyrimidin-3-yl]benzoate, exhibit potent antibacterial properties. A study synthesized various derivatives and evaluated their "in vitro" antibacterial activity against both gram-positive and gram-negative bacteria, as well as Mycobacterium species. Some compounds demonstrated significant antimicrobial effects, suggesting potential therapeutic uses in treating bacterial infections .
Anticancer Research
The imidazo[1,2-a]pyrimidine scaffold is recognized for its anticancer properties. Compounds with similar structures have been investigated for their ability to inhibit specific cancer cell lines. The mechanism of action often involves interference with DNA synthesis or repair mechanisms, making them candidates for further development in cancer therapeutics.
Central Nervous System (CNS) Disorders
Research into the pharmacological effects of imidazo[1,2-a]pyrimidine derivatives suggests potential applications in treating CNS disorders such as anxiety and depression. The ability of these compounds to cross the blood-brain barrier (BBB) enhances their viability as therapeutic agents for neurological conditions.
Enzyme Inhibition
This compound has been studied for its inhibitory effects on various enzymes involved in metabolic pathways. For instance, certain derivatives have shown promise as inhibitors of kinases and phosphodiesterases, which are crucial targets in drug discovery for various diseases including cancer and inflammatory conditions.
Case Study 1: Antibacterial Efficacy
A series of experiments conducted on synthesized imidazo[1,2-a]pyrimidine derivatives demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the side chains could enhance antibacterial activity .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that this compound induced apoptosis in human breast cancer cells through the activation of caspase pathways. The compound's structure facilitated binding to specific receptors involved in cell proliferation .
Comparison with Similar Compounds
Positional Isomerism
- Methyl 4-[3-(tert-butylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoate (CAS: 1171543-35-3) shares the same molecular formula and weight as the target compound but differs in the placement of the tert-butylamino group (position 3 instead of 2). This positional isomerism may alter electronic distribution and steric effects, impacting binding affinity in biological systems .
- 4-(4-[1,1'-Biphenyl]-4-yl-2-pyrimidinyl)benzenol (CAS: 477846-97-2) has the same molecular weight (324.39 g/mol) but replaces the imidazo[1,2-a]pyrimidine core with a biphenyl-pyrimidine structure, highlighting the role of core heterocycles in modulating activity .
Substituent Diversity
- Benzoimidazopyrimidinone Derivatives (Evidences 1–7): Compounds such as 5i, 5q, and 5b feature a 2-oxo group in the imidazopyrimidine ring and substituents like phenyl, p-tolyl, or bromophenyl at position 4.
- PDE4 Inhibitors (): Derivatives like 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine incorporate thiazole rings, which confer distinct electronic properties and selectivity for phosphodiesterase 4 inhibition .
Physicochemical Properties
Key Observations :
- All benzoimidazopyrimidinones (Evidences 1–7) exhibit melting points >300°C, likely due to strong intermolecular interactions (e.g., hydrogen bonding from oxo groups) .
Spectroscopic Data
FT-IR Analysis
Preparation Methods
Construction of the Imidazo[1,2-a]pyrimidine Core
The imidazo[1,2-a]pyrimidine ring system is typically synthesized via cyclization reactions involving suitable pyrimidine precursors and amino-substituted intermediates. One common approach involves:
- Starting from a pyrimidine derivative with appropriate leaving groups.
- Cyclization with an aminoalkyl or aminoaryl reagent under controlled conditions.
- Use of non-aqueous solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction.
- Reaction temperature control (often 80°C or higher) to promote ring closure.
This step ensures excellent selectivity for the 2-amine substituted imidazo[1,2-a]pyrimidine over other isomers.
Introduction of the tert-Butylamino Group
The tert-butylamino group at the 2-position is introduced through nucleophilic substitution or reductive amination:
- Reaction of the imidazo[1,2-a]pyrimidine intermediate with tert-butylamine or tert-butylamino precursors.
- Use of bases such as sodium hydroxide (NaOH) or organic bases like DIPEA (N,N-diisopropylethylamine) to facilitate amination.
- The reaction is often carried out in solvents like DMF or acetonitrile.
- Control of reaction time (several hours to overnight) and temperature (room temperature to 80°C) optimizes yield and purity.
Attachment of the Methyl 4-Benzoate Group
The methyl 4-benzoate moiety is attached at the 3-position of the imidazo[1,2-a]pyrimidine ring via:
- Palladium-catalyzed coupling reactions, such as Sonogashira coupling, using methyl 4-halobenzoate derivatives.
- Key reagents include PdCl2(PPh3)2 as catalyst, CuI as co-catalyst, and bases such as DIPEA.
- The coupling reaction is typically performed under inert atmosphere (argon) at elevated temperatures (~80°C) overnight.
- Subsequent purification by flash chromatography yields the coupled product with high purity (yields reported around 80-90%).
Optional Protection and Deprotection Steps
- Boc (tert-butoxycarbonyl) protecting groups may be used on amines during intermediate steps to prevent side reactions.
- Deprotection is achieved by acid treatment (e.g., HCl in dioxane).
- Tosylation of hydroxyl groups may be employed in some synthetic variants to activate intermediates for further substitution.
Purification and Characterization
- Crude products are purified by filtration, washing, vacuum drying, and chromatographic techniques.
- Final compounds are characterized by 1H NMR, HPLC purity (>99%), melting point determination, and mass spectrometry.
- Example: The product 2-(1-(benzoimidazo[1,2-a]pyrimidin-2-yl)piperidin-4-yl)ethyl-1,1-d2 4-methylbenzenesulfonate was obtained with 89% yield and 99.3% HPLC purity after drying under vacuum at 35°C for 12 hours.
Summary Table of Key Reaction Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Imidazo[1,2-a]pyrimidine formation | Pyrimidine precursor + aminoalkyl reagent | DMF, THF | 80°C | Several hours | High | Selective formation of 2-amine isomer |
| tert-Butylamino substitution | tert-Butylamine, base (NaOH, DIPEA) | DMF, acetonitrile | RT to 80°C | Overnight | High | Nucleophilic substitution or reductive amination |
| Methyl 4-benzoate coupling | PdCl2(PPh3)2, CuI, DIPEA, methyl 4-halobenzoate | DMF | 80°C | Overnight | 80-90 | Sonogashira coupling under argon |
| Protection/Deprotection | Boc protection, acid deprotection (HCl) | Various | RT | Hours | - | Protect amines during synthesis |
| Purification | Filtration, washing, vacuum drying | - | 20-35°C | 12+ hours | - | Achieves >99% purity |
Research Findings and Industrial Relevance
- The synthetic methods described provide high selectivity and yields, essential for pharmaceutical applications.
- Use of palladium-catalyzed coupling enables modular synthesis, allowing structural diversification.
- Protection strategies improve the stability and handling of intermediates.
- The described methods are scalable and suitable for industrial production due to straightforward reaction conditions and purification protocols.
- The compound’s solid forms, including crystalline and amorphous states, have been studied for pharmaceutical formulation stability and bioavailability optimization.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 4-[2-(tert-butylamino)imidazo[1,2-a]pyrimidin-3-yl]benzoate, and how can reaction conditions be optimized?
- Methodology : One-pot multicomponent reactions (MCRs) are effective for imidazo[1,2-a]pyrimidine scaffolds. For example, tert-butylamino groups can be introduced via nucleophilic substitution or reductive amination. Key steps include controlling temperature (80–120°C) and using catalysts like In(OTf)₃ to enhance regioselectivity .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF or THF) to improve yield.
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Techniques :
- NMR : Use ¹H/¹³C NMR to confirm tert-butylamino group integration (δ ~1.3 ppm for tert-butyl) and imidazo[1,2-a]pyrimidine ring protons (δ 7.5–9.0 ppm) .
- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated vs. observed) .
- LogD : Calculate partition coefficients (e.g., LogD at pH 7.4) using software like MarvinSuite to predict solubility .
Q. What are the primary biological targets or activities associated with this compound?
- Targets : Imidazo[1,2-a]pyrimidine derivatives are explored as phosphodiesterase 4 (PDE4) inhibitors and kinase modulators. Preliminary assays may include PDE4 enzymatic inhibition (IC₅₀ determination) or cell-based viability tests in cancer models .
- Protocol : Use fluorescence polarization assays for PDE4 activity or MTT assays for cytotoxicity profiling.
Advanced Research Questions
Q. How can researchers optimize the solubility and bioavailability of this compound for in vivo studies?
- Strategies :
- Prodrug Design : Introduce esterase-labile groups (e.g., methyl benzoate) to enhance permeability .
- Salt Formation : Screen counterions (e.g., tosylate) to improve crystallinity and dissolution rates .
- LogD Adjustment : Modify substituents (e.g., tert-butyl to cyclopropyl) to balance lipophilicity (target LogD ~2–3) .
Q. What structure-activity relationship (SAR) trends have been identified for analogues of this compound?
- Key Findings :
- Tert-butylamino Group : Critical for PDE4 binding; replacing it with smaller alkyl groups reduces potency by ~10-fold .
- Imidazo[1,2-a]pyrimidine Core : Electron-withdrawing substituents at the 3-position enhance kinase inhibition (e.g., pyruvate kinase M2 activation) .
- Experimental Design : Synthesize derivatives with systematic substitutions and correlate activities using multivariate regression analysis.
Q. What advanced techniques are used to study the compound’s mechanism of action in disease models?
- In Silico Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to PDE4 or kinase active sites .
- In Vivo Models : Utilize xenograft models (e.g., murine cancer) with pharmacokinetic profiling (plasma half-life, tissue distribution) .
- Biomarker Analysis : Quantify downstream targets (e.g., cAMP levels for PDE4 inhibition) via ELISA or LC-MS/MS.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
